![molecular formula C9H8BrN3S2 B479147 5-[(3-Bromobenzyl)thio]-1,3,4-thiadiazol-2-amine CAS No. 381679-10-3](/img/structure/B479147.png)

5-[(3-Bromobenzyl)thio]-1,3,4-thiadiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

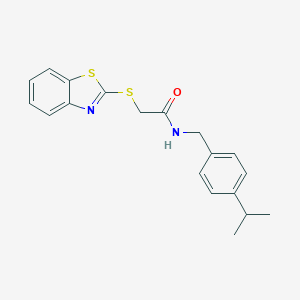

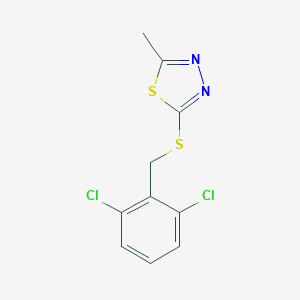

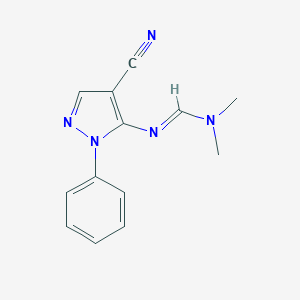

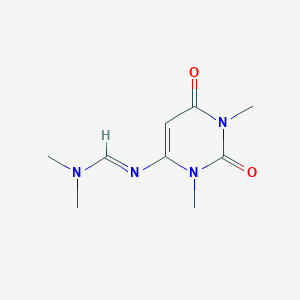

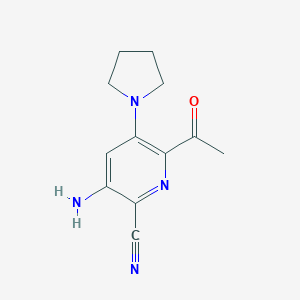

5-[(3-Bromobenzyl)thio]-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C10H10BrN3S2 . It is used in various chemical reactions and has potential applications in pharmaceutical chemistry .

Synthesis Analysis

The synthesis of 5-[(3-Bromobenzyl)thio]-1,3,4-thiadiazol-2-amine derivatives involves several steps. One method involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with corresponding aryl halides . The reactions are base-catalyzed, with NaOH and KOH being the most common bases . Ultrasound has been proposed as an efficient method for carrying out these reactions .Molecular Structure Analysis

The molecular structure of 5-[(3-Bromobenzyl)thio]-1,3,4-thiadiazol-2-amine can be analyzed using density functional theory (DFT) calculations . These calculations can help understand the reactions and the chemical species involved in the reactions .Chemical Reactions Analysis

The chemical reactions involving 5-[(3-Bromobenzyl)thio]-1,3,4-thiadiazol-2-amine can be effectively carried out using ultrasound . The use of ultrasound can increase the efficiency of the reactions and can be a good alternative to conventional methods .Applications De Recherche Scientifique

Anticancer Agents

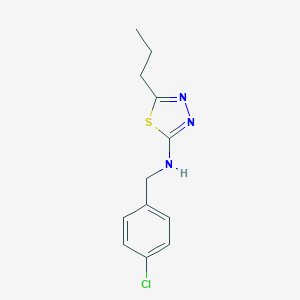

The compound has been used in the design and synthesis of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives as anticancer agents . The in vitro cytotoxicity effects of these synthesized compounds were evaluated against four different human cancer cells including MCF-7, HepG2, A549, and HeLa cell lines . Some of the compounds significantly prevented the proliferation of tested cancer cells .

Apoptosis Induction

The compound has been found to induce apoptotic cell death in HeLa cancer cells and block the cell cycle at the sub-G1 phase . This is a significant finding as it suggests potential therapeutic applications in cancer treatment.

Synthesis of Sorafenib Analogs

The compound has been used in the synthesis of sorafenib analogs . Sorafenib is a kinase inhibitor drug approved for the treatment of primary kidney cancer, advanced primary liver cancer, and radioactive iodine resistant advanced thyroid carcinoma.

Ultrasound-assisted Synthesis

The compound has been synthesized using ultrasound-assisted methods . This method increases the efficiency of the reaction and can be a good alternative to conventional methods .

Computational Studies

The compound has been studied computationally via density functional theory (DFT) calculations . These studies help understand the reactions and the chemical species which take place in the investigated reactions .

Antifungal Activity

Although not directly mentioned in the search results, compounds similar to “5-[(3-Bromobenzyl)thio]-1,3,4-thiadiazol-2-amine” have been studied for their antifungal activity . It’s plausible that this compound may also exhibit similar properties, but further research would be needed to confirm this.

Mécanisme D'action

Target of Action

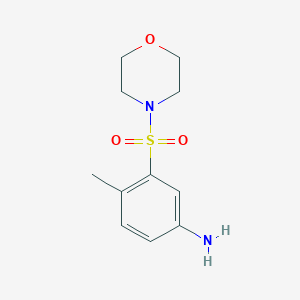

Similar compounds, such as thiadiazole derivatives, have been known to exhibit a broad spectrum of biological activities, including antimicrobial, antituberculosis, anti-inflammatory, and anticancer effects .

Mode of Action

It is likely that the compound interacts with its targets through the formation of covalent bonds, given the presence of the reactive thiadiazol group in its structure .

Biochemical Pathways

Based on the known activities of similar compounds, it can be inferred that the compound may interfere with various cellular processes, including cell division and protein synthesis .

Result of Action

Given the known biological activities of similar compounds, it can be inferred that the compound may exert cytotoxic effects, potentially leading to cell death .

Propriétés

IUPAC Name |

5-[(3-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3S2/c10-7-3-1-2-6(4-7)5-14-9-13-12-8(11)15-9/h1-4H,5H2,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMGFYMDYNENPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CSC2=NN=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(3-Bromobenzyl)thio]-1,3,4-thiadiazol-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Acetyl-1-methyl-3,7-dihydropyrrolo[3,4-d][1,2]diazepine](/img/structure/B479072.png)

![2-[(2R,3S)-3-hydroxy-2-methoxy-3-phenylpropyl]phenol](/img/structure/B479093.png)

![3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B479113.png)

![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B479115.png)

![1-[(4-Tert-butylphenyl)sulfonyl]piperidine](/img/structure/B479120.png)

![N-(2,4-dimethylphenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B479126.png)

![1-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethyl-2-butanone](/img/structure/B479135.png)